(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gas Chromatography and Flavor Characterization
Gas chromatography has been used to characterize the mushroom-like flavor in Melittis melissophyllum L. (Lamiaceae), where compounds like 1-octen-3-ol, which share structural similarities with benzothiophenes, play a major role in conferring a distinctive aroma. This highlights the application of benzothiophene derivatives in understanding and replicating natural flavors in the food industry and research (Maggi, Papa, & Vittori, 2012).
Lignin Acidolysis Study
The study of β-O-4 bond cleavage during the acidolysis of lignin, using dimeric non-phenolic β-O-4-type lignin model compounds, sheds light on the chemical processes relevant to the paper and pulp industry, as well as biofuel production. This research demonstrates the significance of heterocyclic compounds like benzothiophenes in the breakdown and transformation of complex organic polymers (Yokoyama, 2015).
Synthetic Organic Chemistry
Benzothiazole derivatives, including compounds structurally related to benzothiophenes, exhibit a wide range of pharmacological activities. These activities have made benzothiazole an important scaffold in medicinal chemistry, with applications spanning from antimicrobial to anticancer agents. This emphasizes the role of benzothiophene derivatives in drug discovery and development (Bhat & Belagali, 2020).
Environmental Monitoring and Ecotoxicology
Studies on compounds like benzophenone-3, which share functional group similarities with benzothiophenes, underline the importance of monitoring and understanding the ecological impact of organic compounds used in consumer products. This research area focuses on the occurrence, fate, and behavior of such compounds in aquatic environments, contributing to environmental protection and safety assessments (Kim & Choi, 2014).
Properties
IUPAC Name |
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPXTWCOGLBLHZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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